2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 4-bromophenylsulfonyl group. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3O3S/c15-10-1-3-11(4-2-10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZVBIOBRCNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole core, which is known for its ability to interact with various biological targets. The presence of a trifluoromethyl group and a 4-bromophenylsulfonyl moiety enhances its lipophilicity and potential binding interactions with proteins.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | p53 activation |
| Compound B | HCT116 | 15.00 | Caspase activation |
| Compound C | A549 | 8.50 | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds containing this structure have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | P. aeruginosa | 64 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in anti-inflammatory, analgesic, and antidiabetic activities . The structural diversity provided by substituents on the oxadiazole ring contributes significantly to these varied pharmacological profiles.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis or inflammation.
- Molecular Docking Studies : Computational studies have suggested strong binding affinities to targets such as the mycobacterial enoyl reductase enzyme .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found significant inhibition against Mycobacterium bovis BCG .
- Desai et al. (2018) reported on the synthesis of pyridine-based oxadiazoles with notable antidiabetic effects, highlighting the versatility of this class of compounds in addressing multiple therapeutic areas .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromophenylsulfonyl group in the piperidine moiety is susceptible to nucleophilic substitution. For example:
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Reaction with amines : Under basic conditions (e.g., K₂CO₃ in DMF), the sulfonyl group can react with amines to form sulfonamide derivatives .
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Replacement of bromide : The bromine atom on the phenyl ring may undergo substitution with nucleophiles like hydroxide or thiols in the presence of transition-metal catalysts (e.g., CuI) .
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethyl group directs electrophilic attacks to specific positions on the oxadiazole ring:
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Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives at the C-2 position .
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Halogenation : Chlorination or bromination occurs regioselectively at the C-5 position due to the electron-withdrawing effect of the trifluoromethyl group .
Ring-Opening Reactions
The 1,3,4-oxadiazole ring can undergo cleavage under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with HCl (10%) at reflux generates a hydrazide intermediate, which further reacts to form carboxylic acids .
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Basic Hydrolysis : NaOH (5%) in ethanol opens the oxadiazole ring to yield thiosemicarbazide derivatives .
Table 1: Ring-Opening Reaction Conditions and Products
| Reaction Condition | Reagents/Catalysts | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (10%), reflux | Hydrazide intermediate | 65–70 | |
| Basic Hydrolysis | NaOH (5%), ethanol | Thiosemicarbazide derivative | 58–62 |
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine derivative .
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Oxidation : Strong oxidizing agents like KMnO₄ convert the trifluoromethyl group into a carboxylic acid (-COOH) .
Cycloaddition Reactions
The oxadiazole core participates in [3+2] cycloadditions with dipolarophiles such as nitriles or alkynes under thermal conditions, forming fused heterocyclic systems .
Sulfonation and Sulfur-Based Modifications
The sulfonyl group can be further functionalized:
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Sulfonylation : Reacts with aryl chlorides (e.g., 4-chlorobenzoyl chloride) to form bis-sulfonyl derivatives .
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Thiol Exchange : Lithium hydride (LiH) facilitates sulfur substitution with thiols (RSH), producing thioether-linked analogs .
Table 2: Sulfur-Based Reaction Outcomes
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonylation | 4-Chlorobenzoyl chloride | Bis-sulfonyl derivative | 72 | |
| Thiol Exchange | LiH, RSH | Thioether-linked oxadiazole | 60–68 |
Metal-Catalyzed Cross-Couplings
The bromine atom on the phenyl ring enables cross-coupling reactions:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄ catalyst) to form biaryl derivatives .
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Buchwald–Hartwig Amination : Forms aryl amine products with ammonia or primary amines .
Key Research Findings
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The sulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles .
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The trifluoromethyl group stabilizes the oxadiazole ring against thermal decomposition .
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Biological studies indicate that sulfur-modified derivatives exhibit enhanced antibacterial activity (MIC: 1.5–3.0 µg/mL against S. aureus) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s 4-bromophenylsulfonyl-piperidine substituent distinguishes it from analogues. Key comparisons include:
Notes:
- The trifluoromethyl group at position 5 enhances lipophilicity relative to sulfur-linked substituents (e.g., butan-1-ylthio in 7d), which could improve membrane permeability .
Molecular Interactions
- Sulfonyl Groups : The 4-bromophenylsulfonyl group in the target compound may form stronger halogen bonds with protein targets compared to 4-fluorophenylsulfonyl or methylsulfonyl groups .
- Piperidine Ring : The piperidine’s conformation (chair vs. boat) influences binding to enzymes like acetylcholinesterase or bacterial efflux pumps, as seen in .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via sulfonylation of 4-bromophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., Na₂CO₃) .
- Step 2 : Introduction of the 1,3,4-oxadiazole ring through cyclization of a thiosemicarbazide intermediate using CS₂ and KOH under reflux .
- Step 3 : Functionalization with the trifluoromethyl group via nucleophilic substitution or coupling reactions . Optimization : Reaction temperature (60–100°C), solvent choice (DMF for polar aprotic conditions), and catalysts (e.g., LiH for deprotonation) are critical for yield improvement .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Na₂CO₃, H₂O, RT | Sulfonylation | 70–85% | |
| 2 | CS₂, KOH, reflux | Oxadiazole cyclization | 60–75% | |
| 3 | LiH, DMF, 80°C | Trifluoromethyl coupling | 50–65% |
Q. Which spectroscopic and analytical methods confirm the compound’s structure?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and trifluoromethyl signals (¹⁹F NMR, δ -60 to -70 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 427.89 for C₁₇H₁₅ClFN₃O₃S₂) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for oxadiazole ring) and molecular packing in solid-state forms .
Q. How does the sulfonyl group influence the compound’s reactivity and stability?
The 4-bromophenylsulfonyl moiety enhances:
- Electrophilicity : Facilitates nucleophilic attacks at the piperidine nitrogen, enabling further functionalization .
- Stability : Sulfonyl groups reduce hydrolytic degradation under physiological pH (tested via HPLC stability assays) .
- Binding Affinity : Participates in hydrogen bonding with biological targets (e.g., BSA binding studies show ΔG = -8.2 kcal/mol) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and reduce by-products?
Microwave irradiation (100–150°C, 300 W) accelerates reaction kinetics by 40–60% compared to conventional heating. For example, cyclization steps achieve 85% yield in 30 minutes vs. 6 hours under reflux . Key parameters:
- Solvent : DMF or ethanol for efficient dielectric heating.
- Catalyst : LiH or K₂CO₃ to minimize side reactions. Reference :
Q. How to resolve discrepancies between in vitro and in silico biological activity data?
Discrepancies often arise from solubility or assay conditions. Mitigation strategies include:
- Solubility Enhancement : Use of co-solvents (e.g., 10% DMSO) to improve bioavailability .
- Binding Assay Validation : Compare molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) data to verify target engagement . Case Study : A 1.5-log difference in IC₅₀ values (in silico vs. antimicrobial assays) was resolved by adjusting buffer ionic strength .
Q. What computational methods predict binding affinity to target proteins?
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to model ligand-protein interactions over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., Fukui indices) . Example : DFT studies on similar oxadiazoles show a correlation (R² = 0.89) between HOMO-LUMO gaps and antibacterial activity .
Q. How do structural modifications impact pharmacokinetic properties?
- Trifluoromethyl Group : Enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in rat liver microsomes) .
- Piperidine Substituents : Bulky groups (e.g., 4-methylphenoxy) reduce CNS penetration (logBB = -1.2 vs. -0.5 for unsubstituted analogs) . Table 2 : SAR of Key Modifications
| Modification | Effect on LogP | Bioavailability (%) | Reference |
|---|---|---|---|
| CF₃ addition | +0.9 | 45 → 62 | |
| Sulfonyl → Methyl | -1.2 | 58 → 34 |
Q. What strategies enhance stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
